molecular formula C18H16N2O2 B11450161 N-(2-methylquinolin-8-yl)-2-phenoxyacetamide

N-(2-methylquinolin-8-yl)-2-phenoxyacetamide

Cat. No.: B11450161
M. Wt: 292.3 g/mol
InChI Key: WHLQOBJFQGDYFK-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-8-yl)-2-phenoxyacetamide: is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylquinolin-8-yl)-2-phenoxyacetamide typically involves the reaction of 2-methylquinoline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-methylquinolin-8-yl)-2-phenoxyacetamide is used as a building block in the synthesis of more complex quinoline derivatives.

Biology and Medicine: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-8-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .

Comparison with Similar Compounds

  • N-(2-methylquinolin-8-yl)benzamide
  • 2-[(2-methylquinolin-8-yl)oxy]acetohydrazide
  • N-(2-methylquinolin-8-yl)-p-toluenesulfonamide

Comparison: N-(2-methylquinolin-8-yl)-2-phenoxyacetamide is unique due to the presence of the phenoxyacetamide moiety, which imparts distinct chemical and biological properties. Compared to N-(2-methylquinolin-8-yl)benzamide, it has enhanced solubility and reactivity. The presence of the phenoxy group also allows for additional functionalization, making it more versatile in synthetic applications .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-(2-methylquinolin-8-yl)-2-phenoxyacetamide

InChI

InChI=1S/C18H16N2O2/c1-13-10-11-14-6-5-9-16(18(14)19-13)20-17(21)12-22-15-7-3-2-4-8-15/h2-11H,12H2,1H3,(H,20,21)

InChI Key

WHLQOBJFQGDYFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3)C=C1

Origin of Product

United States

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